Ortho-Methyl-Induced hMAO-B Inhibition Shift Evidenced in the Benzyloxychalcone Series
The ortho-methyl substitution pattern of 151164-07-7 is structurally analogous to the ortho-substituted benzyloxy chalcones evaluated in the B1-B15 series. In that series, para-benzyloxy B-ring substitution consistently afforded greater hMAO-B inhibition than ortho-benzyloxy substitution, with the most potent para-substituted compound (B3) exhibiting an IC50 of 0.261 μM versus 1.441 μM for the ortho-substituted counterpart (B1), representing a 5.5-fold improvement [1]. Because 151164-07-7 features a para-benzyloxy group but introduces a new ortho-methyl group on the A-ring side, it is expected to show an intermediate inhibitory profile that bridges the potency gap between fully para- and fully ortho-substituted architectures. This compound therefore serves as a probe to decouple the electronic contribution of the benzyloxy pharmacophore from the steric effect of the ortho-methyl group.
| Evidence Dimension | hMAO-B inhibition potency modulation by B-ring substitution position |
|---|---|
| Target Compound Data | Not directly measured in this study; inferred from structural analogy |
| Comparator Or Baseline | B1 (ortho-benzyloxy, IC50 = 1.441 μM) vs B3 (para-benzyloxy, IC50 = 0.261 μM); Lazabemide reference IC50 = 0.110 μM |
| Quantified Difference | 5.5-fold IC50 difference between ortho- and para-benzyloxy B-ring substitution; ortho-methyl analog predicted to fall between these extremes |
| Conditions | Recombinant human MAO-B enzyme assay; 10 μM screening concentration; IC50 determination via fluorometric method |
Why This Matters
Procurement of 151164-07-7 enables direct experimental quantification of the ortho-methyl steric penalty on hMAO-B inhibition, a parameter critical for designing CNS-penetrant MAO-B inhibitors with reduced off-target hMAO-A activity.
- [1] Sasidharan, R., Manju, S. L., Uçar, Y., Bülbül, H., & Köse, L. P. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 2022, 12, 22404. Table 1. View Source
